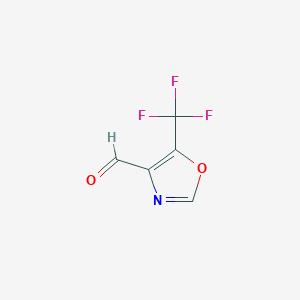

5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(Trifluoromethyl)oxazole-4-carbaldehyde” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)oxazole-4-carbaldehyde and similar compounds often involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This method allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)oxazole-4-carbaldehyde is characterized by a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The trifluoromethyl group is attached to the 5-position of the oxazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives for Potential Antimicrobial Agents

One significant application is in the synthesis of various derivatives with potential antimicrobial properties. For instance, a study designed, synthesized, and characterized new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds were synthesized via a Vilsmeier–Haack formylation approach, demonstrating a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, hinting at the compound's utility in creating new therapeutic agents (Manjunatha Bhat et al., 2016).

Advancements in Organic Synthesis Techniques

Another application is in advancing organic synthesis techniques. A study highlighted a highly efficient and mild synthesis method for 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, demonstrating the compound's role in facilitating safe and efficient synthetic processes (M. Journet et al., 2001).

Development of Anticancer and Anti-inflammatory Agents

Furthermore, 5-(Trifluoromethyl)oxazole-4-carbaldehyde serves as a precursor in the synthesis of novel compounds with anticancer and anti-inflammatory activities. A study reported the synthesis of novel 1,2,3-triazole substituted-N-alkyl/aryl nitrone derivatives from 1-substituted-1,2,3-triazole-4-carbaldehydes, which showed significant anti-inflammatory activity and anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of derivatives synthesized from 5-(Trifluoromethyl)oxazole-4-carbaldehyde (P. Sambasiva Rao et al., 2014).

Role in Click Chemistry and Drug Discovery

The compound's utility extends to the field of click chemistry, serving as a building block in the synthesis of biologically active compounds. Click chemistry is a powerful tool in drug discovery, utilizing reliable chemical transformations to create diverse molecular structures. 5-(Trifluoromethyl)oxazole-4-carbaldehyde and its derivatives can be involved in these transformations, contributing to the development of new drugs (H. Kolb & K. B. Sharpless, 2003).

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)9-2-11-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHHINQTWSOJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2919157.png)

![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide](/img/structure/B2919159.png)

![1-((3-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2919164.png)

![6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2919170.png)

![2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2919172.png)

![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2919173.png)

![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919174.png)